8-(Ethoxymethyl)-6-azaspiro[3.4]octane-6-carboximidamide
Overview
Description
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, the type of reaction, the conditions under which the reaction was carried out, and the yield of the product .Molecular Structure Analysis
The molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes identifying the products formed and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Medicinal Chemistry: Novel Drug Discovery
The unique structure of spirocyclic compounds like “8-(Ethoxymethyl)-6-azaspiro[3.4]octane-6-carboximidamide” has garnered attention in medicinal chemistry for drug discovery. These compounds can improve physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability compared to their monocyclic counterparts . Their three-dimensional structure offers a novel approach to targeting biological receptors and can lead to the development of new medications with enhanced efficacy and reduced side effects.
Organic Synthesis: Stereoselective Methodologies
In organic synthesis, the stereoselective formation of spirocyclic structures is a significant objective. The compound can serve as an intermediate or final product in the total synthesis of complex molecules. It can also be used as a model compound for developing enantioselective catalytic methodologies, which are crucial for producing compounds with the desired chirality .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
8-(ethoxymethyl)-6-azaspiro[3.4]octane-6-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c1-2-15-7-9-6-14(10(12)13)8-11(9)4-3-5-11/h9H,2-8H2,1H3,(H3,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UATTYPYBSRTYRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC12CCC2)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Ethoxymethyl)-6-azaspiro[3.4]octane-6-carboximidamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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